Pelcitoclax
Overview
Description
Preparation Methods
Pelcitoclax is synthesized using an innovative prodrug strategy. This approach involves creating a compound with limited cell permeability during circulation, which is then converted to a more potent metabolite, APG-1252-M1, in tumors and tissues . The detailed synthetic routes and reaction conditions for this compound are proprietary and not publicly disclosed. the general process involves the design and synthesis of a phosphate prodrug that can be metabolized into its active form within the target tissues .
Chemical Reactions Analysis
Pelcitoclax undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for the conversion of the prodrug into its active metabolite, APG-1252-M1.
Substitution Reactions: These reactions are involved in the modification of the compound’s structure to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including phosphoric acid derivatives and organic solvents, under controlled temperature and pressure conditions.
Major Products: The primary product of these reactions is the active metabolite APG-1252-M1, which exhibits potent antitumor activity.
Scientific Research Applications
Pelcitoclax has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the design and synthesis of prodrugs with enhanced efficacy and reduced toxicity.
Medicine: It is being evaluated in clinical trials for its potential to treat various cancers, including small-cell lung cancer, multiple myeloma, and other solid tumors
Mechanism of Action
Pelcitoclax exerts its effects by inhibiting the anti-apoptotic proteins BCL-2 and BCL-xL. These proteins play a crucial role in regulating apoptosis, the process of programmed cell death. By inhibiting BCL-2 and BCL-xL, this compound promotes the activation of pro-apoptotic proteins such as BAX and BAK, leading to the disruption of mitochondrial membrane potential and the activation of caspases, which ultimately result in cell death . This mechanism is particularly effective in cancer cells that rely on BCL-2 and BCL-xL for survival .
Comparison with Similar Compounds
Pelcitoclax is unique in its dual inhibition of BCL-2 and BCL-xL, which distinguishes it from other compounds that target only one of these proteins. Similar compounds include:
Venetoclax: A selective BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia and other hematologic malignancies.
Navitoclax: A dual BCL-2/BCL-xL inhibitor, but with higher toxicity compared to this compound.
ABT-737: Another dual BCL-2/BCL-xL inhibitor, primarily used in preclinical studies.
This compound’s innovative prodrug design and its ability to overcome resistance to other BCL-2 inhibitors make it a promising candidate for further clinical development .
Properties
IUPAC Name |
3-[1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carbonyl]oxypropylphosphonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOCQCYXBYUYLH-YACUFSJGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H66ClF4N6O11PS4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1281.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1619923-36-2 | |
Record name | Pelcitoclax [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619923362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelcitoclax | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16285 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PELCITOCLAX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317UBD60ML | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.